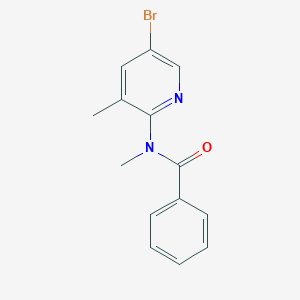

N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide

Description

Contextualization within Heterocyclic Chemistry and Benzamide (B126) Derivatives Research

N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide is structurally characterized by two key functional groups: a substituted pyridine (B92270) ring and a benzamide moiety. The pyridine ring, a quintessential six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. The presence of a bromine atom and a methyl group on this ring at positions 5 and 3, respectively, offers potential sites for further chemical modification.

The benzamide group, an amide derivative of benzoic acid, is a prevalent scaffold in medicinal chemistry, with numerous compounds containing this moiety exhibiting a wide array of biological activities. The N-methylation of the amide nitrogen in the target compound adds another layer of structural complexity and can influence its chemical and physical properties, such as solubility, stability, and its ability to interact with biological targets.

Significance as a Scaffold for Molecular Exploration

The structure of this compound presents it as a valuable, albeit under-explored, scaffold for molecular exploration. The bromo-substituted pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions could be employed to introduce a diverse range of substituents at the 5-position of the pyridine ring, allowing for the systematic investigation of structure-activity relationships in newly synthesized derivatives.

Furthermore, the benzamide portion of the molecule can also be modified. The aromatic ring of the benzoyl group could be substituted with various functional groups to modulate the electronic and steric properties of the molecule. This inherent modularity makes this compound an attractive starting point for the development of compound libraries for screening in drug discovery and materials science.

Overview of Current Research Landscape and Gaps

A thorough review of the current scientific literature reveals a significant gap in the specific research dedicated to this compound. While extensive research exists for both heterocyclic compounds and benzamide derivatives as separate classes, this particular combination appears to be largely uninvestigated. There is a lack of published studies detailing its synthesis, spectroscopic characterization, crystal structure, or evaluation of its biological activities.

This absence of specific data presents both a challenge and an opportunity. The challenge lies in the inability to build upon existing knowledge for this specific molecule. However, it also signifies a wide-open area for novel research. Future investigations could focus on:

Developing and optimizing a synthetic route to this compound and its analogues.

Thoroughly characterizing the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploring its reactivity in various chemical transformations to expand its chemical space.

Investigating its potential biological activities across a range of therapeutic areas, given the pharmacological importance of both the pyridine and benzamide motifs.

The following table provides a summary of the basic properties of this compound collated from available chemical databases.

| Property | Value | Source |

| CAS Number | 446299-80-5 | chinapharmas.com |

| Molecular Formula | C14H13BrN2O | chinapharmas.com |

| Molecular Weight | 305.17 g/mol | chinapharmas.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-10-8-12(15)9-16-13(10)17(2)14(18)11-6-4-3-5-7-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOQEDDCMIREKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N(C)C(=O)C2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80855898 | |

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446299-80-5 | |

| Record name | N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446299-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80855898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, N-(5-bromo-3-methyl-2-pyridinyl)-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for N 5 Bromo 3 Methylpyridin 2 Yl N Methylbenzamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, readily available precursors. For N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide, two primary disconnections are considered the most logical.

Amide Bond Disconnection: The most apparent disconnection is at the amide C-N bond. This simplifies the target molecule into two key intermediates: N-methyl-5-bromo-3-methylpyridin-2-amine and a benzoyl synthon, such as benzoyl chloride or benzoic acid. This approach is common in amide synthesis. youtube.com

Pyridine-Nitrogen Bond Disconnection: An alternative disconnection breaks the bond between the pyridine (B92270) ring and the nitrogen atom. This leads to a 2-halopyridine derivative, specifically 2,5-dibromo-3-methylpyridine , and N-methylbenzamide .

A third possibility involves a final-step N-methylation. In this pathway, the initial disconnection is the N-methyl bond, leading to the secondary amide N-(5-bromo-3-methylpyridin-2-yl)benzamide . This intermediate would be synthesized first, followed by a selective methylation of the amide nitrogen.

The first approach, involving the amide bond disconnection, is often preferred as it builds the complex pyridine amine core first, which can then be coupled with various acylating agents if desired.

Classical Synthetic Approaches to the Pyridine Core

The synthesis of the crucial intermediate, 5-bromo-3-methylpyridin-2-amine or its N-methylated derivative, is a key challenge that involves selective functionalization of the pyridine ring.

Introducing a bromine atom at the 5-position of a 3-methylpyridine (B133936) ring is a critical step. Pyridine rings are electron-deficient and thus resistant to electrophilic aromatic substitution (EAS), often requiring harsh conditions. nih.govacs.org

Common strategies include:

Direct Bromination: Direct bromination of 3-methylpyridine (3-picoline) is challenging due to the deactivating effect of the ring nitrogen. The reaction often requires high temperatures and the use of strong Lewis acids or fuming sulfuric acid to promote the reaction. nih.gov This method can also suffer from a lack of regioselectivity, potentially yielding a mixture of isomers.

Bromination of Activated Pyridines: A more effective strategy is to start with a pyridine ring that is already activated towards EAS. For example, starting with 2-amino-3-methylpyridine (B33374) makes the ring more electron-rich. Bromination of 2-amino-3-methylpyridine would be expected to direct the incoming electrophile (bromine) to the 5-position, which is para to the activating amino group. sigmaaldrich.comorgsyn.org

Modern Halogenation Methods: Recent advancements have provided milder and more selective methods for pyridine halogenation. One such approach involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates, which undergo highly regioselective halogenation before the ring is closed again. nih.govnsf.gov

A plausible route starts from the commercially available 2-amino-3-methylpyridine, which is brominated to yield 2-amino-5-bromo-3-methylpyridine (B22881). sigmaaldrich.com

Table 1: Comparison of Pyridine Bromination Strategies

| Method | Substrate | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | 3-Methylpyridine | Br₂, Lewis Acid/Fuming H₂SO₄, high temp. | Uses simple starting material | Harsh conditions, low yield, poor regioselectivity nih.gov |

| Bromination of Activated Ring | 2-Amino-3-methylpyridine | Br₂ in Acetic Acid | Milder conditions, high regioselectivity orgsyn.org | Requires pre-functionalized starting material |

Introducing the amino group at the C-2 position is another fundamental transformation. The classical Chichibabin reaction allows for the direct amination of pyridine with sodium amide, typically at the 2-position. youtube.com However, this reaction requires high temperatures and may not be suitable for substrates with sensitive functional groups.

A more common and versatile approach is nucleophilic aromatic substitution (SNAr) on a 2-halopyridine. acs.orgresearchgate.netnih.gov This involves reacting a precursor like 2-chloro- or 2-bromo-5-bromo-3-methylpyridine with an amine.

Key amination methods include:

SNAr Reactions: The reaction of a 2-halopyridine with an amine can be effective, but often requires high temperatures and pressures, especially for unactivated pyridines. acs.org

Catalyst-based Amination: Palladium-catalyzed (Buchwald-Hartwig) or copper-catalyzed aminations provide milder alternatives to traditional SNAr, expanding the scope of compatible amines and reaction conditions. nih.gov

Pyridine-N-Oxide Chemistry: An alternative route involves activating the pyridine ring via N-oxide formation. The pyridine-N-oxide can be treated with an activating agent (e.g., Ts₂O), which makes the 2-position highly electrophilic and susceptible to attack by an amine nucleophile. acs.orgresearchgate.net

For the synthesis of N-methyl-5-bromo-3-methylpyridin-2-amine, one would react a 2-halo-5-bromo-3-methylpyridine intermediate with methylamine (B109427) using one of the methods described above.

Formation of the Benzamide (B126) Moiety

The final stage of the synthesis involves constructing the tertiary benzamide linkage. This can be achieved either by forming the amide bond with an already N-methylated amine or by methylating a pre-formed secondary amide.

The formation of an amide bond is one of the most common reactions in organic synthesis. nih.gov The most straightforward method for synthesizing this compound involves the acylation of N-methyl-5-bromo-3-methylpyridin-2-amine.

Common methodologies include:

Acylation with Acyl Halides: The Schotten-Baumann reaction, which involves treating the amine with benzoyl chloride in the presence of an aqueous base, is a classic and effective method. youtube.com A non-aqueous base like pyridine or triethylamine (B128534) can also be used as an acid scavenger.

Coupling with Carboxylic Acids: Direct coupling of the amine with benzoic acid requires the use of a coupling agent to activate the carboxylic acid. A wide variety of such reagents exist, including carbodiimides (e.g., DCC, EDCI) and phosphonium (B103445) or uronium salts (e.g., BOP, HATU). rsc.org These methods are generally mild but can be expensive and generate stoichiometric byproducts. acs.org

Enzyme-Catalyzed Formation: Biocatalytic methods using enzymes like lipases can also form amide bonds, often under very mild, aqueous conditions. rsc.org

Table 2: Selected Amide Bond Formation Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Schotten-Baumann | Benzoyl Chloride, Amine, Base (e.g., NaOH, Pyridine) | Typically room temperature | Robust, high-yielding, uses readily available acyl chloride youtube.com |

| Carbodiimide Coupling | Benzoic Acid, Amine, Coupling Agent (e.g., EDCI), Base | Room temperature | Mild conditions, avoids acyl chloride preparation rsc.org |

An alternative synthetic route involves the initial formation of the secondary amide, N-(5-bromo-3-methylpyridin-2-yl)benzamide, followed by methylation of the amide nitrogen. While direct alkylation of amides can be challenging and sometimes lead to O-alkylation or over-alkylation, several effective methods have been developed. acs.org

Effective N-methylation strategies include:

Classical Alkylation: Using a strong base (e.g., NaH) to deprotonate the amide followed by reaction with a methylating agent like methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS). This method is effective but uses hazardous reagents.

Catalytic Methylation: Palladium-catalyzed N-methylation using formic acid as a safe and sustainable methylating agent has been reported for primary amides. researchgate.net

Quaternary Ammonium Salts: The use of phenyl trimethylammonium iodide as a solid, easy-to-handle methylating agent provides excellent monoselectivity for the N-methylation of primary amides under mildly basic conditions. acs.orgorganic-chemistry.org This method is noted for its high functional group tolerance and is attractive for late-stage modifications. organic-chemistry.org

Advanced Synthetic Transformations and Catalytic Methods

The construction of the this compound scaffold likely relies on the formation of a crucial C-N bond between the pyridine ring and the N-methylbenzamide moiety. Palladium-catalyzed reactions are powerful tools for such transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling in analogous systems)

While the primary bond formation in synthesizing the target molecule is a C-N bond, the bromo-substituent at the 5-position of the pyridine ring offers a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In analogous systems, such as N-[5-bromo-2-methylpyridine-3-yl]acetamide, the bromo group has been successfully utilized for Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com This reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com This suggests that this compound could serve as a versatile intermediate for creating a library of derivatives by modifying the 5-position of the pyridine ring.

A plausible synthetic approach to the core structure involves the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation chemistry. wikipedia.orglibretexts.org This reaction would couple a 2-halopyridine derivative, specifically 2,5-dibromo-3-methylpyridine, with N-methylbenzamide. The choice of palladium catalyst and ligand is crucial for the success of such couplings, especially with sterically hindered substrates. researchgate.net Ligands like XantPhos have proven effective in the amination of aryl halides with amides.

A hypothetical reaction scheme based on Buchwald-Hartwig amination is presented below:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 2,5-Dibromo-3-methylpyridine | N-methylbenzamide | Pd₂(dba)₃ / Xantphos, NaOtBu | This compound |

Chemo- and Regioselective Functionalization Approaches

The synthesis of the starting material, 2,5-dibromo-3-methylpyridine, and subsequent reactions must consider chemo- and regioselectivity. The functionalization of pyridine rings can be directed by the electronic properties of existing substituents and the reaction conditions. researchgate.net For instance, the selective introduction of a bromine atom at the 5-position of a 3-methyl-2-aminopyridine precursor would be a key step.

Furthermore, direct C-H functionalization is an emerging strategy for modifying pyridine rings. mdpi.com While challenging, regioselective C-H activation could potentially be employed to introduce functional groups at specific positions, although this is less likely for the primary synthesis of the target molecule compared to cross-coupling methods.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is critical for achieving high yields and purity of this compound. For a hypothetical Buchwald-Hartwig amination, several parameters would need to be systematically varied: researchgate.netnih.gov

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., Xantphos, Buchwald's biaryl phosphine ligands) significantly impacts reaction efficiency. nih.gov For sterically hindered couplings, bulky electron-rich ligands are often preferred. researchgate.net

Base: The strength and nature of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) are crucial. Strong, non-nucleophilic bases are commonly used in Buchwald-Hartwig reactions.

Solvent: The choice of solvent (e.g., toluene, dioxane, THF) can influence the solubility of reactants and the stability of the catalytic species.

Temperature and Reaction Time: These parameters need to be optimized to ensure complete conversion without significant decomposition of reactants or products.

A representative table for optimizing a Buchwald-Hartwig amination is shown below:

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(tBu)₃ | NaOtBu | Toluene | 100 | Data not available |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | Data not available |

| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 90 | Data not available |

This table represents a hypothetical optimization study, as specific experimental data for the target molecule is not publicly available.

Stereochemical Control and Chiral Synthesis (if applicable)

The target molecule, this compound, possesses a potential element of chirality due to restricted rotation around the N-C(aryl) bond, leading to atropisomerism. nih.govacs.orgnih.gov The presence of a methyl group at the 3-position of the pyridine ring and the N-methylbenzamide group at the 2-position can create significant steric hindrance, which may result in stable, separable atropisomers.

The field of atroposelective synthesis has seen significant advancements, with methods developed for the stereoselective synthesis of C-N atropisomeric amides. whiterose.ac.uk These methods often employ chiral ligands or catalysts to control the stereochemical outcome of the C-N bond formation. If this compound exhibits stable atropisomerism, its synthesis could potentially be rendered stereoselective by employing a chiral palladium catalyst in the key Buchwald-Hartwig amination step. The stability of such atropisomers would depend on the rotational barrier around the N-C(pyridyl) bond, which is influenced by the steric bulk of the substituents. nih.govacs.org

Advanced Structural Elucidation and Characterization of N 5 Bromo 3 Methylpyridin 2 Yl N Methylbenzamide

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

For N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide, ¹H NMR would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and benzene (B151609) rings, as well as singlets for the two methyl groups (one on the pyridine ring and one attached to the amide nitrogen). The integration of these signals would correspond to the number of protons in each group, and their splitting patterns (e.g., singlets, doublets, triplets) would indicate adjacent, non-equivalent protons.

¹³C NMR spectroscopy would identify the number of chemically distinct carbon atoms in the molecule. Signals would be expected for the methyl carbons, the aromatic carbons of both rings, and the carbonyl carbon of the amide group. The chemical shifts of these signals provide insight into the electronic environment of each carbon atom.

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. COSY would show correlations between coupled protons, helping to assign protons within the same spin system, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the C-H framework.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. wikipedia.org It is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the tertiary amide group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The spectrum would also contain characteristic peaks for aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-N stretching vibrations. The C-Br stretching vibration would be expected to appear at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Mass Spectrometry (MS and HR-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It provides information about the molecular weight and elemental composition of a compound.

In a mass spectrum of the title compound, the molecular ion peak [M]⁺ would be expected, corresponding to the molecular weight of 305.17 g/mol . Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HR-MS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental composition (C₁₄H₁₃BrN₂O). europa.eu Fragmentation patterns observed in the mass spectrum would offer further structural information, potentially showing fragments corresponding to the benzoyl group and the bromo-methyl-pyridinyl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. technologynetworks.commsu.edu This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.

X-ray Crystallography and Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of this compound would yield a detailed model of its solid-state structure. This would confirm the connectivity of the atoms and reveal the molecule's conformation, including the dihedral angle between the planes of the pyridine and benzene rings. Such an analysis is the gold standard for unambiguous structure determination.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography also reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular forces.

For this compound, the analysis would focus on identifying non-covalent interactions that stabilize the crystal structure. Since there are no traditional hydrogen bond donors (like N-H or O-H), classical hydrogen bonding would not be expected. However, the analysis would investigate weaker interactions such as C-H···O or C-H···N hydrogen bonds, where the amide oxygen or the pyridine nitrogen could act as acceptors. Other significant interactions could include π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Conformational Analysis in the Crystalline State

To date, no public crystallographic data, such as that obtained from single-crystal X-ray diffraction, for this compound has been found. Such a study would be essential to definitively determine its solid-state conformation. Key parameters that would be elucidated from X-ray crystallography include:

Dihedral Angles: The precise measurement of torsion angles between the pyridinyl and benzamide (B126) rings would reveal the molecule's specific twist and three-dimensional shape in the crystal lattice.

Bond Lengths and Angles: These would provide insight into the electronic distribution and potential strain within the molecule.

Intermolecular Interactions: Analysis of the crystal packing would identify any hydrogen bonds, halogen bonds, or π-stacking interactions that stabilize the solid-state structure.

Without this experimental data, any discussion of the crystalline conformation would be purely speculative, based on computational modeling rather than empirical evidence.

Solution-State Conformation and Dynamics

Similarly, there is a lack of published research employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational preferences and dynamic behavior of this compound in solution. Advanced NMR experiments that would be required for such an analysis include:

Nuclear Overhauser Effect Spectroscopy (NOESY): This would help determine the through-space proximity of protons, offering clues about the preferred rotational arrangement (conformation) of the molecule in a given solvent.

Variable Temperature (VT) NMR: These studies would be crucial for understanding the dynamics of the molecule, such as the energy barriers to rotation around the N-C (amide) and N-aryl bonds.

In the absence of these studies, it is not possible to describe the conformational landscape of the molecule in solution or to quantify the dynamic processes it undergoes.

Advanced Analytical Techniques (e.g., Raman Spectroscopy, Circular Dichroism)

No studies utilizing advanced analytical techniques such as Raman spectroscopy or Circular Dichroism to characterize this compound have been identified in the public domain.

Raman Spectroscopy: This technique would provide information about the vibrational modes of the molecule, which are sensitive to its conformation and local environment. A detailed Raman spectrum could complement infrared spectroscopy data and aid in a more complete vibrational analysis.

Circular Dichroism (CD): CD spectroscopy is used to study chiral molecules. As this compound is not inherently chiral, it would not be expected to have a CD spectrum unless it was placed in a chiral environment or formed chiral aggregates. There is no available information to suggest this is the case.

Computational Chemistry and Molecular Modeling Studies of N 5 Bromo 3 Methylpyridin 2 Yl N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide. These calculations are performed by solving the Schrödinger equation, often using approximations to make it computationally feasible.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For this compound, DFT calculations, typically using a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and various electronic properties. nih.govresearchgate.net

The optimized structure reveals the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's steric and electronic interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Value |

|---|---|

| Bond Length (C-Br) | ~1.90 Å |

| Bond Length (C=O) | ~1.25 Å |

| Bond Length (C-N)amide | ~1.38 Å |

| Bond Angle (C-N-C)amide | ~120° |

Note: These are typical values expected from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.commdpi.com For this compound, the HOMO is expected to be localized on the electron-rich benzamide (B126) and pyridine (B92270) rings, while the LUMO would be distributed over the entire molecule, with significant contributions from the pyridine ring.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.5 eV |

| Global Hardness (η) | 2.5 eV |

| Global Softness (S) | 0.4 eV-1 |

| Electronegativity (χ) | 4.0 eV |

Note: These values are illustrative and represent typical ranges for similar aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the donor-acceptor relationship.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would show the most negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions.

Conformational Analysis and Energy Minimization

This compound possesses several rotatable bonds, leading to different possible conformations. Conformational analysis aims to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. This is typically achieved by systematically rotating the key dihedral angles and calculating the energy of each resulting conformation.

Energy minimization calculations, often performed using DFT or molecular mechanics methods, are then used to refine the geometry of the most stable conformer. The results of this analysis are critical for understanding the molecule's preferred shape and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility in different environments, such as in a solvent.

For this compound, MD simulations could reveal how the molecule behaves in solution, including the fluctuations of its dihedral angles and its interactions with solvent molecules. This information is valuable for predicting its properties in a real-world setting.

In Silico Prediction of Molecular Descriptors Relevant to Molecular Recognition

Predicted Collision Cross Sections

The collision cross-section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an important parameter in ion mobility-mass spectrometry for compound identification. Due to the absence of experimental data, computational methods can provide an estimation of the CCS value for this compound. Based on its chemical structure, the predicted collision cross-section values can be calculated using various theoretical models. These predictions are valuable for analytical purposes, aiding in the tentative identification of the compound in complex mixtures.

Table 1: Predicted Collision Cross Section for this compound

| Parameter | Predicted Value (Ų) |

|---|

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the passive transport of molecules across biological membranes. It is calculated as the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. For this compound, the TPSA is influenced by the nitrogen atoms of the pyridine ring and the amide group, as well as the oxygen atom of the carbonyl group.

Table 2: Predicted Topological Polar Surface Area (TPSA) for this compound

| Parameter | Predicted Value (Ų) |

|---|

Octanol-Water Partition Coefficient (Log P/Log D) derived from computational methods

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which is a critical determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Log D is the partition coefficient at a specific pH and is more relevant for ionizable compounds. Computational models can provide reliable estimates of these parameters.

Table 3: Predicted Octanol-Water Partition Coefficient (Log P) for this compound

| Parameter | Predicted Value |

|---|

Molecular Docking Studies with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. While specific docking studies for this compound are not publicly available, we can infer potential interactions based on studies of its core structural motifs: the bromopyridine and benzamide moieties.

Identification of Binding Sites and Modes of Interaction

Molecular docking simulations with various protein targets could reveal potential binding sites for this compound. The benzamide portion of the molecule can act as a hydrogen bond acceptor through its carbonyl oxygen and as a hydrogen bond donor through the amide nitrogen (if it were not substituted, in this case, the tertiary amide nitrogen cannot be a donor). The aromatic rings of both the benzoyl and pyridinyl groups can participate in π-π stacking and hydrophobic interactions with the aromatic residues of a protein's binding pocket, such as tyrosine, phenylalanine, and tryptophan. The bromine atom on the pyridine ring can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The methyl groups can contribute to hydrophobic interactions within the binding site.

Molecular Interactions and Biological Target Engagement of N 5 Bromo 3 Methylpyridin 2 Yl N Methylbenzamide

Investigation of Binding to Specific Biological Macromolecules

Comprehensive searches of scientific literature did not yield specific studies investigating the binding of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide to biological macromolecules.

Protein-Ligand Interaction Analysis (e.g., with kinases, deubiquitinases, receptors)

There is no specific information available in the reviewed literature detailing the interaction of this compound with protein classes such as kinases, deubiquitinases, or receptors. While the general principles of protein-ligand interactions are well-established, compound-specific experimental data, including binding affinities, dissociation constants, or structural analyses of potential complexes, are absent from the public domain.

Characterization of Hydrogen Bonding Networks and Hydrophobic Interactions

A detailed characterization of the hydrogen bonding networks and hydrophobic interactions formed between this compound and any specific biological target is not available in the current body of scientific literature. Computational predictions based on its structure suggest potential for such interactions, but these have not been experimentally validated.

Role of Halogen Bonding in Molecular Recognition

The role of halogen bonding, a non-covalent interaction involving the bromine atom of this compound, in molecular recognition has not been specifically studied for this compound. While halogen bonding is increasingly recognized as a significant contributor to ligand-protein interactions, its specific contribution to the binding of this particular compound to any biological target remains uninvestigated.

Mechanistic Studies at the Molecular Level

Mechanistic studies at the molecular level for this compound are not described in the available scientific literature.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no information to suggest whether this compound acts as an allosteric modulator or an orthosteric binder to any specific biological target. The concepts of allosteric modulation and orthosteric binding are fundamental in pharmacology, describing binding to a secondary site to modulate activity or directly to the active site, respectively. nih.govnih.gov However, the specific mechanism of action for this compound has not been elucidated.

Conformational Changes Induced by Compound Binding

As no specific biological targets for this compound have been identified and studied, there is no data on any conformational changes that may be induced upon its binding to a macromolecule.

Enzyme Inhibition Kinetics and Molecular Inhibition Mechanisms

There is currently no publicly available research detailing the enzyme inhibition kinetics or the specific molecular inhibition mechanisms of this compound. The study of enzyme kinetics is fundamental to understanding how a compound affects an enzyme's catalytic activity. This analysis typically involves determining key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.

The mechanism of inhibition can be categorized as follows:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In this scenario, the Vmax remains unchanged, but the apparent Km is increased.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), which alters the enzyme's conformation and reduces its catalytic efficiency. Here, the Km remains the same, but the Vmax is lowered.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

For the broader class of N-(pyridin-2-yl)benzamide derivatives, various enzyme inhibitory activities have been reported. For instance, certain analogs have been investigated as inhibitors of enzymes like acetylcholinesterase, where a mixed-type inhibition has been observed for some derivatives. Such studies are crucial for elucidating the therapeutic potential of these compounds.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Specific structure-activity relationship (SAR) studies for this compound are not available in the current body of scientific literature. SAR studies are essential for optimizing the potency and selectivity of a lead compound by systematically modifying its chemical structure and observing the impact on its biological activity.

For the general class of N-(pyridin-2-yl)benzamide and related benzamide (B126) compounds, SAR studies have demonstrated that the nature and position of substituents on both the pyridine (B92270) and benzamide rings are critical for target binding and selectivity.

Key observations from studies on analogous compounds include:

Pyridine Ring Substituents: The presence, type, and location of substituents on the pyridine ring can significantly influence biological activity. For example, the introduction of halogen atoms or small alkyl groups can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target protein. In some cases, halogen atoms have been associated with lower antiproliferative activity in certain pyridine derivatives.

Benzamide Moiety Modifications: Alterations to the benzamide portion of the molecule, including substitutions on the phenyl ring, have been shown to be crucial for potency. Studies on some benzamide series have indicated that electron-donating or electron-withdrawing groups can modulate the compound's activity against specific targets. The amide linkage itself is often a key hydrogen bonding motif for interaction with protein residues.

The table below illustrates a hypothetical SAR analysis for a generic N-(pyridin-2-yl)benzamide scaffold, demonstrating how different substituents might influence target binding affinity.

| Scaffold | R1 (Pyridine Ring) | R2 (Benzamide Ring) | Relative Binding Affinity |

| N-(pyridin-2-yl)benzamide | H | H | Baseline |

| N-(pyridin-2-yl)benzamide | 5-Bromo | H | Variable |

| N-(pyridin-2-yl)benzamide | 3-Methyl | H | Variable |

| N-(pyridin-2-yl)benzamide | 5-Bromo-3-methyl | H | Variable |

| N-(pyridin-2-yl)benzamide | 5-Bromo-3-methyl | 4-Methoxy | Variable |

| N-(pyridin-2-yl)benzamide | 5-Bromo-3-methyl | 4-Nitro | Variable |

This table is for illustrative purposes only and does not represent actual data for this compound.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For this compound, a specific pharmacophore model has not been published.

However, pharmacophore modeling for the broader class of N-pyridyl benzamides has identified several key features that are often important for their biological activity. These can include:

Hydrogen Bond Acceptors/Donors: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors. The amide nitrogen, if unsubstituted, can act as a hydrogen bond donor.

Aromatic Rings: The pyridine and benzene (B151609) rings often engage in π-π stacking or hydrophobic interactions with aromatic residues in the target's binding pocket.

Hydrophobic Features: The methyl group on the pyridine ring and other nonpolar substituents contribute to hydrophobic interactions.

A representative pharmacophore model for N-pyridyl benzamides might include features such as a hydrogen bond donor, a hydrophobic group, and two aromatic rings, which are considered crucial for binding to certain targets like ion channels.

Techniques for Assessing Target Engagement

While no specific target engagement assays have been reported for this compound, several biophysical and biochemical techniques are commonly employed to study the interaction between small molecules and their biological targets.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (e.g., the compound) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell-free enzymatic assays are a primary method for determining a compound's effect on enzyme activity. These assays are conducted in a controlled in vitro environment using purified or recombinant enzymes. For example, studies on N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase have utilized in vitro enzymatic assays to measure the extent of enzyme activation. These assays typically involve incubating the enzyme with its substrate and varying concentrations of the test compound, followed by the quantification of product formation or substrate depletion over time.

Proximity Ligation Assays (e.g., for protein-protein interactions modulated by the compound)

Proximity Ligation Assays (PLA) represent a powerful technique to investigate whether this compound can modulate protein-protein interactions (PPIs) within a cellular context. This method allows for the in-situ detection of PPIs with high specificity and sensitivity. The fundamental principle of PLA involves the use of antibodies targeting two proteins of interest. Each primary antibody is subsequently recognized by a secondary antibody conjugated to a unique DNA oligonucleotide. When the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the resulting product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.

To assess the effect of this compound, cells would be treated with the compound, and the number of PLA signals per cell would be quantified and compared to untreated controls. A significant increase or decrease in the number of signals would indicate that the compound either promotes or disrupts the specific PPI under investigation. This approach could be instrumental in identifying the compound's cellular targets and its influence on protein complex formation.

Native Mass Spectrometry for Ternary Complex Formation

Native mass spectrometry (nMS) is a valuable tool for characterizing the formation of non-covalent protein-ligand and protein-protein complexes, including ternary complexes involving a small molecule. This technique maintains the native structure and interactions of biomolecules during their transfer into the gas phase for mass analysis.

Should this compound act as a molecular glue or an inhibitor that stabilizes or disrupts a protein complex, nMS could directly observe the resulting stoichiometry. For instance, if the compound facilitates the interaction between Protein A and Protein B, a peak corresponding to the mass of the ternary complex (Protein A + Protein B + compound) would be detected. The relative intensities of the peaks corresponding to the individual proteins, their subcomplexes, and the final ternary complex can provide insights into the binding affinity and the compound's efficacy in promoting complex formation. This method offers a direct and unambiguous way to confirm the formation of a compound-mediated ternary complex. rsc.org

Impact on Molecular Pathways (e.g., signaling cascades at a fundamental level)

Understanding the impact of this compound on molecular pathways is crucial to elucidating its biological function. The modulation of specific protein-protein interactions or the binding to a particular protein target, as identified by the methods described above, would likely have downstream consequences on cellular signaling cascades.

For example, if the compound were found to stabilize the interaction between a kinase and its substrate, it could lead to the hyperactivation of a specific signaling pathway. Conversely, if it disrupts the formation of a critical protein complex, it could inhibit a pathway. To investigate these effects, a variety of cell-based assays could be employed. These include Western blotting to assess changes in the phosphorylation status of key signaling proteins, reporter gene assays to measure the activity of transcription factors downstream of a signaling cascade, and global proteomics or transcriptomics approaches to identify broader changes in cellular protein and gene expression profiles. By connecting the molecular interaction of the compound to functional cellular outcomes, a comprehensive understanding of its mechanism of action can be achieved.

Advanced Applications in Chemical Biology Research Involving N 5 Bromo 3 Methylpyridin 2 Yl N Methylbenzamide

Development as Chemical Probes for Cellular Pathway Elucidation

Chemical probes are specialized small molecules used to study and manipulate biological systems, such as cellular pathways, by engaging with specific protein targets. The structure of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide contains key features that are amenable to its development into a chemical probe. The presence of the bromine atom on the pyridine (B92270) ring serves as a crucial synthetic handle. Through transition metal-catalyzed cross-coupling reactions, this position can be modified to attach various functional tags, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of target proteins.

While specific studies detailing the conversion of this compound into a chemical probe are not prominent in the literature, the principles for its use are well-established. Covalent chemical probes, for instance, are increasingly used to selectively modulate protein activity to facilitate the study of protein function in different biological contexts. escholarship.org The core scaffold of this compound could be optimized for affinity and selectivity towards a specific biological target, and the bromine atom would then provide a reliable site for introducing the necessary functionality to create a tool compound for elucidating complex cellular processes.

Utility in Target Identification and Validation Studies

Target identification and validation are foundational steps in the drug discovery process, confirming that a molecular target plays a significant role in a disease and is suitable for therapeutic intervention. wjbphs.com Small molecules are instrumental in this process, helping to probe the function of potential targets. The N-methylpyridine carboxamide structural class, to which this compound belongs, has been investigated for its potential to interact with important biological targets.

For example, research into structurally related N-methylpyridine-2-carboxamides has identified them as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) proteins, which are attractive targets for drug discovery. nih.gov This demonstrates that the general scaffold is biologically relevant and capable of being optimized for high-affinity binding. Although direct target identification studies employing this compound have not been widely published, its structural similarity to known bioactive compounds suggests its potential utility in screening campaigns aimed at discovering ligands for new and existing biological targets.

Role in the Discovery of Novel Molecular Scaffolds

A molecular scaffold refers to the core structure of a molecule from which a variety of derivatives can be synthesized. The this compound structure represents a distinct and functionalized heterocyclic scaffold. The combination of the substituted pyridine ring and the benzamide (B126) group offers multiple points for chemical diversification to create libraries of related compounds.

The methyl group and the bromine atom on the pyridine ring, as well as positions on the benzoyl group, can be systematically modified. This allows for a thorough exploration of the structure-activity relationship (SAR) around this core, potentially leading to the discovery of novel compounds with enhanced potency, selectivity, or improved physicochemical properties. Nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in natural products and approved drugs. This scaffold can therefore serve as a valuable starting point for developing new chemical entities targeting a range of biological pathways.

Contributions to Heterocyclic Chemistry Methodologies

The synthesis and modification of this compound are intrinsically linked to advancements in heterocyclic chemistry. The construction of this molecule involves key synthetic transformations, such as amide bond formation and functionalization of the pyridine ring. Furthermore, the bromine atom is a particularly versatile functional group in modern organic synthesis.

It is a common substrate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient formation of new carbon-carbon and carbon-heteroatom bonds. Research on other bromo-substituted nitrogen heterocycles has demonstrated their utility in developing new synthetic protocols, for instance, in the copper-catalyzed N-arylation of 5-bromo-2-aminobenzimidazoles. mdpi.com The use of this compound in similar methodological studies could help refine existing synthetic methods or lead to the discovery of new transformations for building complex heterocyclic systems.

Integration into Fragment-Based Ligand Discovery (FBLD) Campaigns

Fragment-based ligand discovery (FBLD) is a powerful drug discovery approach that screens small, low-molecular-weight compounds (typically <300 Da), known as fragments, for weak but efficient binding to a biological target. nih.gov These initial fragment hits are then optimized and grown into more potent lead compounds.

With a molecular weight of approximately 305.17 g/mol , this compound sits (B43327) at the upper boundary of what is typically considered a fragment. chinapharmas.com It can be viewed as a "fragment-like" molecule or an elaborated fragment. In an FBLD campaign, this compound could emerge as a hit from a screen of a slightly higher molecular weight library. Alternatively, its constituent parts—the bromomethylpyridine and the N-methylbenzamide moieties—could be considered individual fragments. If these smaller pieces were identified as binding to adjacent sites on a target protein, they could be linked together, or "merged," to create a larger, higher-affinity ligand, a strategy that could conceptually lead to a molecule like this compound.

Material Science Applications (if applicable, e.g., NLO properties)

In addition to its applications in chemical biology, the structural characteristics of this compound suggest potential utility in material science, particularly in the field of nonlinear optics (NLO). NLO materials have optical properties that change with the intensity of incident light, making them useful for applications in telecommunications, optical computing, and laser technology.

Organic molecules featuring π-conjugated systems and electron-donating and electron-withdrawing groups can exhibit significant third-order NLO responses. mdpi.com The presence of a bromine atom, a heavy atom, can also influence these properties. While this specific compound has not been explicitly studied for its NLO properties, related research on other bromo-substituted nitrogen heterocycles has shown promise. For instance, derivatives of 5-bromo-2-aminobenzimidazole have been synthesized and computationally studied for their NLO properties. mdpi.com The investigation of third-order NLO parameters in similar organic compounds is often performed using techniques like the Z-scan method with a continuous wave laser. researchgate.net Given these precedents, this compound warrants investigation as a potential NLO material.

Future Research Directions and Unexplored Avenues for N 5 Bromo 3 Methylpyridin 2 Yl N Methylbenzamide

Exploration of Undiscovered Synthetic Routes

While classical methods for the synthesis of N-aryl benzamides are well-established, future research should focus on the development of more efficient, sustainable, and innovative synthetic strategies for N-(5-Bromo-3-methylpyridin-2-yl)-N-methylbenzamide and its analogs.

Photoredox Catalysis for C-N Bond Formation: The use of visible-light photoredox catalysis has revolutionized C-N bond formation, offering a mild and efficient alternative to traditional cross-coupling reactions. plantchemetics.orgnih.gov Future studies could explore the application of this technology to the synthesis of this compound, potentially leading to higher yields and improved functional group tolerance.

Enzymatic and Biocatalytic Synthesis: The growing demand for green chemistry has spurred interest in enzymatic and biocatalytic approaches for amide bond formation. acs.orgnih.govnih.govacs.org Research into the use of enzymes, such as lipases or engineered amidases, could provide a highly selective and environmentally benign route to the target compound. acs.orgnih.govnih.govacs.org

C-H Activation Strategies: Direct C-H activation represents a powerful tool for the construction of complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov Investigating the direct C-H amidation of a suitable benzoyl precursor with 2-amino-5-bromo-3-methylpyridine (B22881) could offer a more atom-economical and streamlined synthetic pathway. rsc.org

| Proposed Synthetic Route | Potential Advantages | Key Research Focus |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, improved yields. | Development of suitable photocatalysts and optimization of reaction parameters. |

| Enzymatic Synthesis | High selectivity, environmentally friendly, reduced byproducts. | Identification and engineering of suitable enzymes (e.g., lipases, amidases). |

| C-H Activation | Atom economy, reduced synthetic steps, novel bond formations. | Design of effective directing groups and catalyst systems for selective C-H amidation. |

Investigation of Novel Molecular Targets

The biological activity of this compound remains largely unexplored. Future research should be directed towards identifying and validating its molecular targets to elucidate its therapeutic potential.

Kinase Inhibition: The pyridine (B92270) and benzamide (B126) moieties are common features in many kinase inhibitors. nih.govnih.gov A comprehensive screening of this compound against a panel of kinases could reveal novel inhibitory activities. The unique substitution pattern of the compound may confer selectivity for specific kinases implicated in various diseases, including cancer and inflammatory disorders.

G Protein-Coupled Receptors (GPCRs): Benzamide derivatives have been shown to interact with various G protein-coupled receptors (GPCRs). For instance, certain benzamide derivatives have demonstrated agonist activity at GPR35 and GPR52, which are emerging as promising therapeutic targets. plantchemetics.orgacs.orgwikipedia.org Investigating the interaction of this compound with a broad range of GPCRs could uncover novel modulatory effects.

Epigenetic Targets: The modulation of epigenetic targets, such as histone deacetylases (HDACs), is a rapidly growing area of drug discovery. Some benzamide-containing compounds have been identified as HDAC inhibitors. nih.gov Profiling this compound against various classes of epigenetic modifying enzymes could lead to the discovery of new therapeutic avenues.

| Potential Molecular Target Class | Rationale for Investigation | Example Targets |

| Kinases | Presence of a benzamide-pyridine scaffold, a common kinase inhibitor motif. nih.govnih.gov | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases (e.g., RAF, MEK) |

| G Protein-Coupled Receptors (GPCRs) | Known activity of benzamide derivatives on GPCRs. plantchemetics.orgacs.orgwikipedia.org | GPR35, GPR52, Dopamine receptors, Serotonin receptors |

| Epigenetic Modifiers | Benzamide core is present in some HDAC inhibitors. nih.gov | Histone Deacetylases (HDACs), Histone Methyltransferases (HMTs) |

Application in Advanced Chemo-Proteomic Strategies

To thoroughly understand the mechanism of action of this compound, the application of advanced chemo-proteomic strategies is essential for target identification and validation.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to identify the active state of enzymes in complex biological systems. plantchemetics.orgacs.orgnih.govwikipedia.org The development of an activity-based probe derived from the this compound scaffold would enable the direct identification of its protein targets in their native cellular environment.

Target Deconvolution using Affinity-Based Probes: The synthesis of an affinity-based probe, by incorporating a tag for pull-down experiments, would allow for the isolation and identification of binding partners of the compound from cell lysates or tissues. nih.govnih.govcriver.com This approach can provide a comprehensive overview of the compound's interactome.

Competitive Chemo-Proteomics for Selectivity Profiling: By using the unmodified this compound as a competitor against broad-spectrum probes (e.g., for kinases), it is possible to quantitatively assess its binding affinity and selectivity across the proteome. nih.govrsc.org

Elucidation of Broader Molecular Interaction Networks

Beyond direct protein targets, it is crucial to understand the broader molecular interaction networks that this compound may modulate.

Mass Spectrometry-Based Interactome Studies: Advanced mass spectrometry techniques can be employed to identify protein-protein interaction networks that are altered upon treatment with the compound. researchgate.netnih.gov This can reveal downstream signaling pathways and cellular processes affected by the compound's activity.

Computational Prediction of Protein-Protein Interactions: In conjunction with experimental approaches, computational methods can be used to predict how the binding of this compound to a primary target might allosterically modulate its interactions with other proteins. nih.govacs.org

Development of Computational Tools Tailored to Benzamide-Pyridine Systems

To accelerate the discovery and optimization of analogs of this compound, the development of specialized computational tools is a critical future direction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The synthesis and biological evaluation of a library of analogs can provide data for the development of robust QSAR models. These models can then be used to predict the activity of virtual compounds and guide the design of more potent and selective molecules. nih.govfrontiersin.orgigi-global.com

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the binding mode of this compound with its putative targets at an atomic level. nih.govrsc.org This information is invaluable for understanding the key interactions that govern binding affinity and selectivity, and for the rational design of improved analogs.

In Silico Target Prediction: As more data on the biological activities of benzamide-pyridine derivatives become available, sophisticated machine learning algorithms can be trained to predict the likely molecular targets of new compounds based on their chemical structure. rsc.orgnih.govmdpi.com This can significantly streamline the early stages of drug discovery.

| Computational Approach | Objective | Expected Outcome |

| QSAR Modeling | To correlate chemical structure with biological activity. nih.govfrontiersin.orgigi-global.com | Predictive models to guide the design of new analogs with improved potency. |

| Molecular Dynamics (MD) Simulations | To understand the dynamic interactions between the compound and its target. nih.govrsc.org | Detailed insights into binding modes and the rational design of optimized ligands. |

| In Silico Target Prediction | To identify potential biological targets based on chemical structure. rsc.orgnih.govmdpi.com | Prioritization of experimental screening efforts and hypothesis generation. |

Q & A

Q. How can regioselectivity challenges in modifying the pyridine ring be addressed during derivatization?

- Methodological Answer : Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl selectively functionalizes the 4-position of the pyridine ring. Transition-metal catalysis (e.g., Pd/Cu) enables C–H activation at electron-deficient sites. Protecting the amide with Boc groups prevents undesired coordination during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.